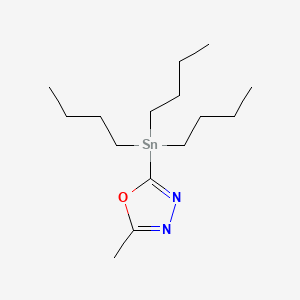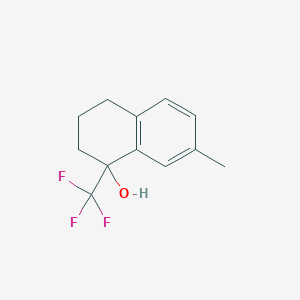
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a tetrahydronaphthalene core
Preparation Methods
The synthesis of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the tetrahydronaphthalene core. The introduction of the trifluoromethyl group can be achieved through various methods, such as the use of trifluoromethylating agents. The hydroxyl group is then introduced through selective oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.
Substitution: Various substitution reactions can occur at the methyl or trifluoromethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds, such as:
2-Methylbenzene-1,3-diol: A compound with a similar hydroxyl and methyl group but lacking the trifluoromethyl group.
4-Hydroxy-3-methylbenzonitrile: Another compound with a hydroxyl and methyl group, but with a nitrile group instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
7-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O/c1-8-4-5-9-3-2-6-11(16,10(9)7-8)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
InChI Key |
XYHCJPXQLJISPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2(C(F)(F)F)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


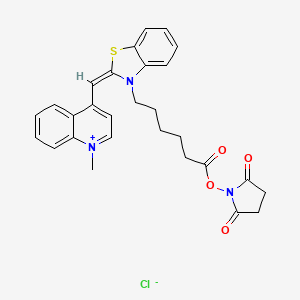
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
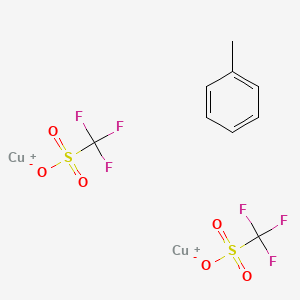

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
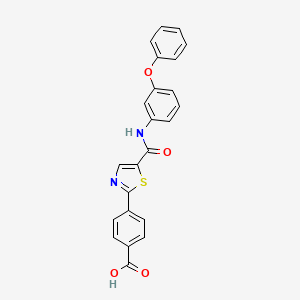
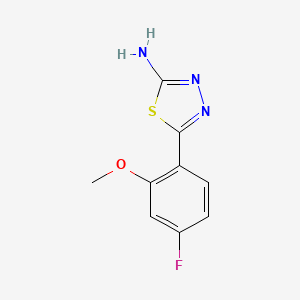

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)




